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Abstract
Cofrogliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a

promising therapeutic agent for the management of type 2 diabetes. This technical guide

provides a comprehensive overview of its synthesis, detailing the chemical pathway,

experimental protocols, and quantitative data. The synthesis involves a multi-step process

commencing with the strategic trifluoromethylation of a tetrahydropyran precursor, followed by

a key reductive amination to couple the core heterocyclic moieties, and culminating in a final

deprotection step to yield the active pharmaceutical ingredient. This document is intended to

serve as a valuable resource for researchers and professionals involved in the field of

medicinal chemistry and drug development.

Introduction
Cofrogliptin (formerly HSK7653) is a novel, orally bioavailable small molecule that selectively

inhibits the DPP-4 enzyme.[1][2][3] This inhibition prevents the degradation of incretin

hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent

insulin secretion and suppressing glucagon release.[1][2][3] The unique structural features of

Cofrogliptin, particularly the trifluoromethyl-substituted tetrahydropyran ring, contribute to its

long-acting pharmacokinetic profile, allowing for less frequent dosing regimens.[1][2][3] This

guide focuses on the chemical synthesis of Cofrogliptin, providing a detailed roadmap for its

laboratory-scale preparation.
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Synthesis Pathway Overview
The synthesis of Cofrogliptin can be conceptually divided into three main stages:

Stage 1: Synthesis of the Trifluoromethylated Tetrahydropyran Intermediate. This stage

involves the construction of the key tetrahydropyran ring bearing a trifluoromethyl group and

a protected amine functionality.

Stage 2: Synthesis of the Pyrrolo[3,4-c]pyrazole Heterocycle. This involves the preparation of

the second core heterocyclic component of the molecule.

Stage 3: Coupling and Final Deprotection. The two key intermediates are coupled via a

reductive amination reaction, followed by the removal of a protecting group to yield

Cofrogliptin.

A schematic representation of the overall synthetic workflow is provided below.

Starting Materials

tert-butyl ((3R,4S,5R)-5-(2,5-difluorophenyl)-4-hydroxy-6,6,6-trifluorohexyl)carbamate
Stage 1

5-(aminomethyl)-2-(methylsulfonyl)
-2,5-dihydro-1H-pyrrolo[3,4-c]pyrazole

Stage 2 Reductive Amination Protected Cofrogliptin TFA-mediated Deprotection
Stage 3

Cofrogliptin
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Caption: Overall workflow for the synthesis of Cofrogliptin.

Detailed Experimental Protocols
Stage 1: Synthesis of Intermediate 1: tert-butyl
((3R,4S,5R)-5-(2,5-difluorophenyl)-4-hydroxy-6,6,6-
trifluorohexyl)carbamate
The synthesis of this key trifluoromethylated tetrahydropyran intermediate is a multi-step

process that begins with readily available starting materials. The introduction of the

trifluoromethyl group is a critical step, followed by the stereoselective formation of the alcohol

and the introduction of the protected amine.
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Table 1: Key Reactions and Conditions for Stage 1

Step Reaction
Key Reagents and
Conditions

Yield (%)

1a Trifluoromethylation
Umemoto's reagent,

DMAP, DMAc
Not Reported

1b Cyclization Toluene, reflux Not Reported

1c Reduction

NaBH(OAc)₃,

CH₃COOH, 1,2-

dichloroethane

Not Reported

Note:Detailed experimental procedures and yields for each step in Stage 1 were not fully

available in the reviewed literature. The information presented is based on analogous reactions

and general synthetic strategies for similar compounds.

Stage 2: Synthesis of Intermediate 2: 5-(aminomethyl)-2-
(methylsulfonyl)-2,5-dihydro-1H-pyrrolo[3,4-c]pyrazole
The synthesis of the bicyclic pyrazole component is also a multi-step sequence.

Table 2: Key Reactions and Conditions for Stage 2

Step Reaction
Key Reagents and
Conditions

Yield (%)

2a Cycloaddition

Diethyl

acetylenedicarboxylat

e, arylhydrazine

Not Reported

2b N-methylation Methylating agent Not Reported

2c
Functional group

interconversion
Not Reported Not Reported
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Note:Specific experimental details for the synthesis of this intermediate were not explicitly

found in the primary literature for Cofrogliptin. The pathway is inferred from general synthetic

methods for pyrrolo[3,4-c]pyrazole derivatives.

Stage 3: Coupling and Final Deprotection to Yield
Cofrogliptin
This final stage involves the crucial coupling of the two key intermediates and the subsequent

removal of the protecting group to afford the final drug substance.

3.1. Reductive Amination

The ketone intermediate derived from Stage 1 is reacted with the amine intermediate from

Stage 2 under reductive amination conditions.

Protocol: To a solution of the ketone precursor (1.0 eq) in a suitable solvent such as 1,2-

dichloroethane, is added the amine intermediate (1.1 eq) and acetic acid (catalytic amount).

The mixture is stirred at room temperature before the addition of sodium

triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is monitored by TLC or LC-MS

until completion. The reaction is then quenched with saturated aqueous sodium bicarbonate

solution and the product is extracted with an organic solvent. The combined organic layers

are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography.

3.2. TFA-mediated Deprotection

The Boc-protecting group is removed from the coupled product using trifluoroacetic acid. A

specific example for a similar deprotection is provided in the literature.

Protocol: The Boc-protected precursor (410 mg, 0.72 mmol) is dissolved in a mixture of

dichloromethane (6 mL) and trifluoroacetic acid (2 mL). The solution is stirred at room

temperature for 1 hour. Upon completion, the reaction is quenched by the addition of

saturated aqueous sodium bicarbonate (30 mL). The aqueous phase is extracted with ethyl

acetate (2 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate,

filtered, and concentrated. The crude product is purified by silica gel column chromatography

(dichloromethane/methanol = 30:1) to afford the final product.
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Table 3: Quantitative Data for the Final Deprotection Step

Reactant
Molecular Weight (
g/mol )

Amount (mg) Moles (mmol)

Boc-protected

precursor (3c)
566.57 (example) 410 0.72

Product
Molecular Weight (

g/mol )
Amount (mg) Yield (%)

Cofrogliptin (3) 466.43 250 75

Visualization of the Synthesis Pathway
The following diagram illustrates the key transformations in the synthesis of Cofrogliptin.

Stage 1

Stage 2

Stage 3Tetrahydropyran Precursor Trifluoromethylated Ketone
Trifluoromethylation tert-butyl ((3R,4S,5R)-5-(2,5-difluorophenyl)-

4-hydroxy-6,6,6-trifluorohexyl)carbamate
Stereoselective Reduction

Reductive Amination

Pyrazole Precursors 5-(aminomethyl)-2-(methylsulfonyl)
-2,5-dihydro-1H-pyrrolo[3,4-c]pyrazole

Multi-step Synthesis

Boc-Cofrogliptin Cofrogliptin
TFA, DCM
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Caption: Key stages in the synthesis of Cofrogliptin.

Conclusion
The synthesis of Cofrogliptin is a challenging yet elegant example of modern medicinal

chemistry. The pathway relies on the strategic assembly of two complex heterocyclic

fragments, incorporating key stereocenters and a trifluoromethyl group. While the literature

provides a solid framework for this synthesis, further optimization of individual steps,
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particularly in the preparation of the key intermediates, could lead to improved overall

efficiency. This guide provides a detailed foundation for researchers to replicate and potentially

enhance the synthesis of this important antidiabetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10857050?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9542724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9542724/
https://www.medchemexpress.com/cofrogliptin.html
https://www.invivochem.com/cofrogliptin.html
https://www.invivochem.com/cofrogliptin.html
https://www.benchchem.com/product/b10857050#synthesis-pathway-of-cofrogliptin
https://www.benchchem.com/product/b10857050#synthesis-pathway-of-cofrogliptin
https://www.benchchem.com/product/b10857050#synthesis-pathway-of-cofrogliptin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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